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Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(tert-butoxy)-2-(methylamino)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(tert-butoxy)-2-(methylamino)propanoic acid Introduction 3-(tert-butoxy)-2-(methylamino)propanoic acid is a non-canonical amino acid derivative character...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(tert-butoxy)-2-(methylamino)propanoic acid

Introduction

3-(tert-butoxy)-2-(methylamino)propanoic acid is a non-canonical amino acid derivative characterized by a tert-butoxy group at the 3-position and a methylamino group at the alpha-carbon. As a functionalized amino acid, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. These properties govern critical aspects of its behavior, including solubility, membrane permeability, and target-binding interactions, which are fundamental to its potential utility as a synthetic building block or a pharmacologically active agent.

This guide provides a comprehensive overview of the core physicochemical properties of this molecule. In the absence of extensive experimentally-derived data in public literature, this document presents predicted values from computational models and details the authoritative, field-proven experimental protocols required to determine these properties empirically. This approach is designed to equip researchers and drug development professionals with both a foundational understanding of the molecule's expected characteristics and the practical knowledge to validate them in a laboratory setting.

Compound Identification and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. The structural features of 3-(tert-butoxy)-2-(methylamino)propanoic acid—namely the carboxylic acid, the secondary amine, and the bulky tert-butoxy ether—dictate its chemical behavior.

IdentifierValueSource
IUPAC Name 3-(tert-butoxy)-2-(methylamino)propanoic acidPubChem[1]
PubChem CID 23363391PubChem[1]
Molecular Formula C₈H₁₇NO₃PubChem[1]
Molecular Weight 175.22 g/mol PubChem[1]
Canonical SMILES CC(C)(C)OCC(C(=O)O)NCPubChem[1]
Structure Chemical structure of 3-(tert-butoxy)-2-(methylamino)propanoic acidPubChem[1]

Core Physicochemical Properties: Predicted Data and Interpretation

The following table summarizes key physicochemical properties predicted by computational algorithms. These values provide a first-pass assessment for drug development professionals, guiding initial experimental design and hypothesis generation.

PropertyPredicted ValueScientific Implication & Rationale
pKa (Acidic) ~2.0 - 2.5This value corresponds to the ionization of the carboxylic acid group (-COOH). At physiological pH (~7.4), this group will be fully deprotonated to its carboxylate form (-COO⁻), imparting a negative charge and significantly increasing aqueous solubility.
pKa (Basic) ~9.5 - 10.5This value corresponds to the protonation of the secondary methylamino group (-NHCH₃). At physiological pH, this group will be predominantly protonated (-NH₂⁺CH₃), carrying a positive charge. The presence of both charges makes the molecule a zwitterion at neutral pH.
Isoelectric Point (pI) ~6.0 - 6.5The pI is the pH at which the molecule carries no net electrical charge. It is calculated by averaging the acidic and basic pKa values.[2] Near its pI, a molecule's solubility is often at its minimum.
logP (Octanol-Water Partition Coefficient) -0.5 to 1.0LogP is a measure of lipophilicity.[3] A value in this range suggests the molecule is relatively hydrophilic, favoring partitioning into aqueous phases over lipid phases. This is expected due to the ionizable acid and amine groups. Lipophilicity is a critical factor in membrane permeability and off-target binding.[4]

Experimental Determination Protocols

To move beyond computational predictions, rigorous experimental validation is necessary. The following sections detail the standard, authoritative protocols for determining the core physicochemical properties of novel compounds like 3-(tert-butoxy)-2-(methylamino)propanoic acid.

Determination of Acid Dissociation Constants (pKa)

The pKa values are arguably the most critical physicochemical parameters for an ionizable molecule, as they dictate its charge state, solubility, and receptor interactions across different pH environments. Potentiometric titration is the gold-standard method for pKa determination.[5]

Causality Behind Experimental Choices: The principle of potentiometric titration is to monitor the change in pH of a solution of the analyte as a strong acid or base is added incrementally. The resulting titration curve reveals buffer regions where the analyte is partially ionized. The pH at the midpoint of each buffer region corresponds to the pKa of the respective ionizable group.[6][7] Starting the titration at a very low pH (~1.5-2.0) ensures that both the carboxylic acid and the amino group are fully protonated, allowing for the sequential observation of their deprotonation.[8]

Step-by-Step Protocol: Potentiometric Titration

  • Preparation: Prepare a ~0.1 M solution of 3-(tert-butoxy)-2-(methylamino)propanoic acid in deionized water. Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Acidification: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar. Use a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to adjust the initial pH of the solution to ~1.5.

  • Titration: Begin adding a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint: Continue the titration until the pH reaches ~12 to ensure the deprotonation of the amino group is complete.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting graph is the titration curve. Determine the equivalence points (steepest inflection points). The pH at the halfway point to the first equivalence point is pKa₁, corresponding to the carboxylic acid. The pH at the halfway point between the first and second equivalence points is pKa₂, corresponding to the methylamino group.[9]

G cluster_prep Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis P1 Prepare 0.1M Analyte Solution T1 Acidify Analyte to pH ~1.5 (with 0.1M HCl) P1->T1 P2 Calibrate pH Meter P2->T1 T2 Titrate with 0.1M NaOH in small increments T1->T2 T3 Record pH and Volume after each addition T2->T3 T3->T2 Loop T4 Continue until pH ~12 T3->T4 A1 Plot pH vs. Volume NaOH T4->A1 A2 Identify Equivalence Points A1->A2 A3 Determine pKa values at half-equivalence points A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable "gold standard" for direct logP measurement.[10][11]

Causality Behind Experimental Choices: This method directly measures the equilibrium partitioning of the analyte between two immiscible phases: n-octanol (simulating a lipid bilayer) and a pH-controlled aqueous buffer (simulating physiological fluids).[4] Using a buffer at a specific pH is critical for ionizable compounds. To measure the logP of the neutral species, the buffer pH should be set far from the pKa values. For this compound, a pH of ~6.2 (near the predicted pI) would be appropriate to maximize the concentration of the neutral, zwitterionic form. The concentration in each phase is then quantified, typically by UV-Vis spectrophotometry or LC-MS.

Step-by-Step Protocol: Shake-Flask Method

  • Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 6.2). Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol. This minimizes volume changes during the experiment.

  • Analyte Addition: Add a known amount of 3-(tert-butoxy)-2-(methylamino)propanoic acid to a mixture of the pre-saturated n-octanol and buffer (e.g., 5 mL of each) in a glass vial. The concentration should be below the solubility limit in either phase.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy against a calibration curve).

  • Calculation: Calculate logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-Octanol and Aqueous Buffer E1 Add Analyte to Octanol/Buffer Mixture P1->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Quantify Analyte in Each Phase (LC-MS) E3->A1 A2 Calculate LogP A1->A2

Caption: Shake-flask method workflow for experimental logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects bioavailability and formulation. For drug discovery, kinetic solubility is often measured first as a high-throughput screen, followed by the more definitive thermodynamic solubility for lead candidates.[12][13]

Causality Behind Experimental Choices:

  • Kinetic Solubility: This method measures the solubility of a compound when it is rapidly introduced from a DMSO stock solution into an aqueous buffer.[14][15] It mimics conditions in high-throughput screening assays and is sensitive to the rate of precipitation. Light scattering (nephelometry) is a common detection method as it directly measures precipitate formation.[12][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over a longer period (e.g., 24 hours).[13][15] This method is lower-throughput but provides the definitive value needed for formulation and biopharmaceutical modeling.

Step-by-Step Protocol: Kinetic Solubility (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final concentration range.

  • Incubation: Mix the plate and incubate for a defined period (e.g., 2 hours) at a controlled temperature.[16]

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer or plate reader. The concentration at which precipitation (a sharp increase in scattering) occurs is the kinetic solubility.[12]

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Analysis P1 Prepare 10mM DMSO Stock Solution A1 Dispense DMSO Stock into 96-well plate P1->A1 A2 Add Aqueous Buffer (pH 7.4) A1->A2 A3 Incubate for 2 hours A2->A3 AN1 Measure Light Scattering (Nephelometry) A3->AN1 AN2 Identify Precipitation Point AN1->AN2

Caption: Workflow for high-throughput kinetic solubility determination.

Summary and Conclusion for Drug Development

3-(tert-butoxy)-2-(methylamino)propanoic acid presents the profile of a hydrophilic, zwitterionic molecule at physiological pH. Its predicted low lipophilicity suggests that passive diffusion across lipid membranes may be limited, but its high polarity should confer good aqueous solubility. The primary amine and carboxylic acid groups offer clear handles for salt formation to further modulate solubility and solid-state properties. For any drug development program utilizing this scaffold, the experimental determination of pKa, logP, and solubility using the protocols outlined herein is a critical first step. These empirical data will provide the foundation for building predictive structure-activity relationships (SAR) and developing robust formulation strategies.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • LogP / LogD shake-flask method v1. (2020). ResearchGate. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • 3-{[2-(tert-butoxy)ethyl]amino}propanoic acid. NextSDS. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • 3-(Tert-butoxy)-2-(methylamino)propanoic acid. PubChem. Available at: [Link]

  • 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. PubChem. Available at: [Link]

  • (S)-3-(4-tert-butoxyphenyl)-2-(MethylaMino)propanoic acid. NextSDS. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • Exp.2 Determination of isoelectric point. National Taiwan University. Available at: [Link]

  • (2s)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid. PubChemLite. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. Available at: [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Virtual Amrita Laboratories. Available at: [Link]

  • (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. Available at: [Link]

  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. Available at: [Link]

  • Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate. PubChem. Available at: [Link]

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid. PubChem. Available at: [Link]

  • 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid. NextSDS. Available at: [Link]

Sources

Exploratory

De Novo Synthesis of 3-(tert-butoxy)-2-(methylamino)propanoic Acid: A Technical Guide for Drug Development Professionals

Introduction 3-(tert-butoxy)-2-(methylamino)propanoic acid, also known as N-methyl-O-tert-butyl-L-serine, is a valuable and versatile building block in contemporary drug discovery and peptide chemistry.[1][2] Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(tert-butoxy)-2-(methylamino)propanoic acid, also known as N-methyl-O-tert-butyl-L-serine, is a valuable and versatile building block in contemporary drug discovery and peptide chemistry.[1][2] Its unique structural features, comprising a sterically hindered tert-butyl ether protecting the hydroxyl group of the serine side chain and a methyl group on the alpha-amino group, confer advantageous properties to parent molecules. These include enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to modulate peptide conformation. This technical guide provides an in-depth exploration of the de novo synthesis of this compound, offering a critical analysis of synthetic strategies, detailed experimental protocols, and insights into the rationale behind procedural choices to empower researchers in its efficient and reliable preparation.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 3-(tert-butoxy)-2-(methylamino)propanoic acid can be approached from readily available and chiral L-serine. A retrosynthetic analysis reveals two primary strategic bond disconnections: the C-O bond of the tert-butyl ether and the N-C bond of the methylamino group. This leads to two plausible forward synthetic pathways, each with its own set of advantages and challenges. The key decision lies in the sequence of the O-tert-butylation and N-methylation steps.

Diagram of Retrosynthetic Pathways

G Target 3-(tert-butoxy)-2-(methylamino)propanoic acid Intermediate1 O-tert-butyl-L-serine Target->Intermediate1 N-methylation Intermediate2 N-methyl-L-serine Target->Intermediate2 O-tert-butylation Start L-Serine Intermediate1->Start O-tert-butylation Intermediate2->Start N-methylation

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on the more established and arguably more robust pathway: O-tert-butylation followed by N-methylation . This strategy is often preferred as the tert-butyl group is stable under the conditions typically required for N-methylation, thus minimizing potential side reactions.

Recommended Synthetic Pathway: A Step-by-Step Guide

This section details a reliable multi-step synthesis of 3-(tert-butoxy)-2-(methylamino)propanoic acid starting from L-serine.

Overall Synthetic Workflow

G cluster_0 Synthesis of 3-(tert-butoxy)-2-(methylamino)propanoic acid A L-Serine B L-Serine Methyl Ester Hydrochloride A->B Esterification (MeOH, SOCl2) C O-tert-butyl-L-serine Methyl Ester B->C O-tert-butylation (Isobutene, p-TsOH) D O-tert-butyl-L-serine C->D Saponification (NaOH) E 3-(tert-butoxy)-2-(methylamino)propanoic acid D->E Reductive Amination (HCHO, HCOOH)

Caption: Recommended synthetic workflow.

Step 1: Esterification of L-Serine

The initial step involves the protection of the carboxylic acid functionality of L-serine as a methyl ester. This is crucial to prevent its interference in the subsequent O-tert-butylation step.

Protocol:

  • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.[3][4] The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a white solid.[2] This product is often used in the next step without further purification.

Causality: The use of thionyl chloride with methanol is a classic and efficient method for the esterification of amino acids.[4] The in-situ generation of HCl from the reaction of SOCl₂ and methanol catalyzes the esterification.

Step 2: O-tert-butylation of L-Serine Methyl Ester

The hydroxyl group of the serine side chain is protected as a tert-butyl ether. This protecting group is robust under a wide range of reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA).[5]

Protocol:

  • Dissolve the L-serine methyl ester hydrochloride in a suitable solvent such as dioxane or dichloromethane in a pressure vessel.[6][7]

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Introduce isobutene gas into the solution or add tert-butyl acetate.[3][6]

  • Seal the pressure vessel and stir the reaction mixture at room temperature for 48-96 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully vent the pressure vessel and remove the solvent under reduced pressure to yield the crude O-tert-butyl-L-serine methyl ester.[2]

Causality: The acid catalyst (p-TsOH) protonates the isobutene, generating a tert-butyl cation. This electrophile is then attacked by the nucleophilic hydroxyl group of the serine side chain to form the tert-butyl ether. A pressure vessel is required to maintain a sufficient concentration of the volatile isobutene.

Step 3: Saponification of the Methyl Ester

The methyl ester protecting group is removed by hydrolysis under basic conditions to yield the free carboxylic acid.

Protocol:

  • Dissolve the crude O-tert-butyl-L-serine methyl ester in methanol or a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) and stir the mixture at room temperature.[6]

  • Monitor the saponification by TLC until all the starting material is consumed.

  • Carefully neutralize the reaction mixture with an aqueous acid (e.g., HCl) to a pH of approximately 7.

  • The resulting aqueous solution of O-tert-butyl-L-serine can be used directly in the next step or the product can be isolated by evaporation of the solvents.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Step 4: N-methylation via Eschweiler-Clarke Reaction

The final step is the mono-methylation of the primary amino group. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[4][8] This method is advantageous as it typically avoids over-methylation to the quaternary ammonium salt.[4][9]

Protocol:

  • To the aqueous solution of O-tert-butyl-L-serine, add an excess of aqueous formaldehyde and formic acid.[4][8]

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess formaldehyde and formic acid under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield the final product, 3-(tert-butoxy)-2-(methylamino)propanoic acid.

Causality: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide.[8][9] The process can repeat to form a tertiary amine, but for mono-methylation, careful control of stoichiometry and reaction conditions is important. The Eschweiler-Clarke conditions are generally mild enough to not affect the tert-butyl ether protecting group.

Alternative N-methylation Strategy: Reductive Amination

An alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde and a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN).[6][10][11]

Protocol:

  • Dissolve O-tert-butyl-L-serine in a suitable solvent such as methanol or a buffered aqueous solution.

  • Add aqueous formaldehyde.

  • Add sodium cyanoborohydride in portions, maintaining the pH of the reaction mixture.

  • Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.

  • Work-up the reaction by quenching the excess reducing agent and purifying the product.

Causality: Similar to the Eschweiler-Clarke reaction, an iminium ion is formed in situ, which is then selectively reduced by sodium cyanoborohydride.[11] This reducing agent is particularly useful as it is stable under neutral or weakly acidic conditions and selectively reduces the iminium ion in the presence of the aldehyde.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield
1EsterificationL-Serine, Methanol, SOCl₂>95% (crude)
2O-tert-butylationL-Serine methyl ester·HCl, Isobutene, p-TsOH70-85%
3SaponificationO-tert-butyl-L-serine methyl ester, NaOH>90%
4N-methylationO-tert-butyl-L-serine, HCHO, HCOOH60-80%

Yields are approximate and can vary depending on reaction scale and purification methods.

Conclusion

The de novo synthesis of 3-(tert-butoxy)-2-(methylamino)propanoic acid is a well-established process that can be reliably achieved from L-serine. The presented four-step pathway, involving esterification, O-tert-butylation, saponification, and N-methylation, offers a robust and scalable route for obtaining this valuable building block. The choice of the N-methylation method, either the Eschweiler-Clarke reaction or reductive amination with sodium cyanoborohydride, can be tailored based on the available reagents and the desired scale of the synthesis. Careful execution of each step and diligent monitoring of the reaction progress are key to achieving high yields and purity of the final product, thereby providing a solid foundation for its application in drug discovery and development.

References

  • Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Available at: [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 42(2), 118–124. Available at: [Link]

  • Hopkinson, R. J., et al. (2020). How formaldehyde reacts with amino acids. Communications Chemistry, 3(1), 1-10. Available at: [Link]

  • Patsnap Eureka. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. CN105884705A. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Google Patents. Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. CN101284803A.
  • Lequin, O., & Chassaing, G. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical reviews, 104(12), 5823-5846. Available at: [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). Synthesis of N-Alkyl Amino Acids.
  • Google Patents. Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. CN101284803A.
  • Aurelio, L., et al. (2004). Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones. European Journal of Organic Chemistry, 2004(10), 2083-2098.
  • Wang, C., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6296. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Patsnap Eureka. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. CN105884705B. Available at: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

  • ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. Mechanism of the Eschweiler–Clarke methylation reaction. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating 3-(tert-butoxy)-2-(methylamino)propanoic acid into Peptidomimetic Drug Design

Introduction & Scientific Rationale The transition from native peptides to therapeutic peptidomimetics requires overcoming inherent pharmacological liabilities, primarily rapid proteolytic degradation and poor membrane p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition from native peptides to therapeutic peptidomimetics requires overcoming inherent pharmacological liabilities, primarily rapid proteolytic degradation and poor membrane permeability[1]. A highly effective, field-proven strategy to mitigate these issues is the incorporation of N-methylated amino acids into the peptide backbone[2].

Specifically, 3-(tert-butoxy)-2-(methylamino)propanoic acid —commonly utilized in Solid-Phase Peptide Synthesis (SPPS) under the nomenclature Fmoc-N-Me-Ser(tBu)-OH —serves as a critical building block. The N-methylation provides steric hindrance against proteases and removes a hydrogen-bond donor, thereby increasing lipophilicity and favoring passive cellular diffusion[3]. Meanwhile, the tert-butyl (tBu) protected serine side chain offers a versatile moiety that, post-deprotection, can participate in target-specific hydrogen bonding or serve as a handle for further functionalization (e.g., glycosylation mimicry).

Mechanistic Insights: Conformational and Physicochemical Impact

The decision to incorporate Fmoc-N-Me-Ser(tBu)-OH into a drug candidate should be driven by three mechanistic causalities:

  • Proteolytic Stability: The N-methyl group sterically blocks the approach of proteolytic enzymes to the adjacent amide bonds, significantly extending the in vivo half-life of the peptidomimetic[4].

  • Conformational Pre-organization: N-methylation restricts rotation around the Cα-N bond and alters the cis-trans equilibrium of the amide bond. This constraint alters the Ramachandran space, often locking the peptidomimetic into a bioactive conformation. This reduces the entropic penalty upon receptor binding, thereby increasing target affinity and selectivity[2],[5].

  • Membrane Permeability: By masking the polar amide N-H, the overall desolvation energy required for the molecule to traverse lipid bilayers is reduced, directly improving oral bioavailability and cellular uptake[3].

G A Native Peptide Sequence Analysis B Identify Protease Cleavage Sites A->B C Incorporate Fmoc-N-Me-Ser(tBu)-OH B->C D Optimized SPPS (COMU/DIEA) C->D E Conformational & Stability Assays D->E

Workflow for integrating N-Me-Ser(tBu) into peptidomimetic drug design.

Synthetic Challenges & Reagent Selection

Incorporating Fmoc-N-Me-Ser(tBu)-OH introduces significant steric hindrance, making both its attachment to the growing peptide chain and the subsequent coupling of the next amino acid highly challenging[6]. Traditional coupling reagents like HBTU often fail to achieve complete conversion, leading to deletion sequences. Furthermore, slow coupling rates increase the risk of base-catalyzed epimerization.

To overcome this, third-generation uronium-type coupling reagents, specifically COMU , are highly recommended[7]. COMU features a morpholino carbon skeleton and is based on the OxymaPure leaving group. It exhibits superior solubility, high reactivity due to its hydrogen-bond accepting morpholino group, and a significantly lower risk of epimerization compared to HATU[8],[9].

Quantitative Comparison of Coupling Reagents
ReagentChemistry BaseReactivity (Steric Hindrance)Epimerization RiskSafety Profile
HBTU BenzotriazoleLowModerateExplosive potential
HATU 7-Aza-benzotriazoleHighLow-ModerateExplosive potential
COMU OxymaPure/MorpholinoVery HighVery LowNon-explosive, safer
DIC/Oxyma Carbodiimide/OxymaModerate-HighLowSafe, byproduct management needed

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies detail the optimized incorporation of Fmoc-N-Me-Ser(tBu)-OH using COMU chemistry. This protocol is designed as a self-validating system, ensuring that each difficult coupling step is empirically verified before proceeding.

SPPS Resin Peptide-Resin (Free Amine) Activate Activate Fmoc-N-Me-Ser(tBu)-OH with COMU & DIEA Resin->Activate Couple Coupling Reaction (1-3 hours, RT) Activate->Couple Test Bromophenol Blue Test Couple->Test Recouple Double Coupling (If Positive) Test->Recouple Incomplete Deprotect Fmoc Deprotection (20% Piperidine) Test->Deprotect Complete Recouple->Test

Optimized SPPS cycle for coupling sterically hindered N-methylated amino acids.
Protocol A: Coupling Fmoc-N-Me-Ser(tBu)-OH to the Peptide Chain

Causality: COMU is utilized to rapidly form the highly reactive Oxyma-based active ester, overcoming the steric bulk of the N-methyl group to drive the reaction to completion[9].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-N-Me-Ser(tBu)-OH (0.4 mmol, 4 eq) and COMU (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the activation vial. Stir for 1-2 minutes. Note: The solution will undergo a distinct color change indicating active ester formation[8].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60-90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Protocol B: Validation via Bromophenol Blue Test

Causality: The standard Kaiser (ninhydrin) test relies on primary amines to form Ruhemann's purple. Because the N-terminal of the newly coupled Fmoc-N-Me-Ser(tBu)-OH (after Fmoc removal) is a secondary amine, the Kaiser test will yield false negatives or uninterpretable reddish-brown colors. The Bromophenol Blue test, which detects the basicity of the secondary amine, is strictly required for accurate validation[10].

  • Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Sampling: Remove a few resin beads and wash thoroughly with methanol.

  • Testing: Add 2-3 drops of the test solution to the beads.

  • Interpretation:

    • Yellow beads/solution: Coupling is complete (absence of free amines).

    • Blue/Green beads: Coupling is incomplete. Proceed to a second coupling cycle using the same equivalents.

Protocol C: Coupling the Subsequent Amino Acid (The "Difficult" Coupling)

Causality: Coupling onto the secondary amine of N-Me-Ser is notoriously difficult due to extreme steric clash. Furthermore, prolonged deprotection of the subsequent residue can lead to diketopiperazine (DKP) formation. The cis-amide bond preference induced by the N-methyl group brings the free N-terminal amine into close proximity with the ester/amide linkage of the i-2 residue, facilitating intramolecular nucleophilic attack[6].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt (to suppress DKP formation) for 2 × 5 minutes. Wash thoroughly with DMF.

  • Activation of Next Residue: Dissolve the next Fmoc-amino acid (4 eq) and COMU (4 eq) in DMF. Add DIEA (8 eq) and pre-activate for 1 minute.

  • Coupling: Add to the resin and agitate for 2 to 3 hours. Extended coupling time is strictly necessary here to overcome steric shielding.

  • Validation: Perform the Bromophenol Blue test. A double coupling is almost always required at this step to ensure >95% yield.

Sources

Application

Targeted N-Methylation of Peptides Using 3-(tert-Butoxy)-2-(methylamino)propanoic Acid

Application Note & Synthetic Protocol Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Rationale The strategic incorporation of N-methylated amino acids into peptide backbones is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Rationale

The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern peptide drug development. By replacing the amide hydrogen with a methyl group, researchers can dramatically enhance proteolytic stability, improve membrane permeability, and enforce specific conformational rigidities.

This application note focuses on the targeted incorporation of 3-(tert-butoxy)-2-(methylamino)propanoic acid —commonly utilized in Solid-Phase Peptide Synthesis (SPPS) as its protected derivative, Fmoc-N-Me-Ser(tBu)-OH (). As a Senior Application Scientist, I have designed this guide to move beyond standard recipes, detailing the causality behind each reagent choice and providing a self-validating workflow to overcome the notorious steric bottlenecks associated with N-methyl SPPS.

Mechanistic Insights: The Chemistry of the Bottleneck

Coupling of Fmoc-N-Me-Ser(tBu)-OH onto a growing peptide chain is generally straightforward. However, coupling the subsequent amino acid onto the newly formed secondary amine of the N-Me-Ser residue presents a severe synthetic bottleneck. Understanding the causality behind this difficulty is essential for successful synthesis:

  • Steric Hindrance & Reduced Nucleophilicity: The N-methyl group introduces significant steric bulk, physically shielding the secondary amine from nucleophilic attack on the activated carbonyl of the incoming amino acid. Furthermore, the steric penalty drastically reduces the reaction rate compared to primary amines ().

  • Epimerization Risks: Because the coupling onto the secondary amine is exceptionally slow, the activated incoming amino acid spends more time in its reactive state, increasing the probability of oxazolone formation and subsequent epimerization.

  • Diketopiperazine (DKP) Formation: Once the next amino acid is successfully coupled and its Fmoc group is removed, the N-methyl group heavily promotes a cis conformation of the peptide bond. This brings the free N-terminus into perfect spatial proximity to attack the preceding ester or amide bond, leading to intramolecular cyclization and premature cleavage of the dipeptide (DKP formation).

To overcome these challenges, we abandon standard HBTU/HOBt chemistry in favor of DIC/Oxyma Pure combined with Microwave (MW) dielectric heating . Oxyma Pure possesses a lower pKa and superior leaving-group ability compared to HOBt, suppressing epimerization while accelerating the reaction. Microwave heating provides the kinetic energy required to overcome the massive activation energy barrier caused by steric clash ().

Mechanistic_Logic Root Challenges in N-Methyl SPPS Prob1 Steric Hindrance Root->Prob1 Prob2 Reduced Nucleophilicity Root->Prob2 Prob3 Diketopiperazine Risk Root->Prob3 Sol1 Microwave Heating (75°C) Prob1->Sol1 Sol2 DIC/Oxyma Pure Activation Prob2->Sol2 Sol3 Rapid Subsequent Coupling Prob3->Sol3 Outcome Optimized Peptide Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome

Mechanistic challenges of N-methyl SPPS and corresponding chemical solutions.

Quantitative Efficacy of Coupling Reagents

The table below summarizes empirical data comparing various coupling conditions for the critical step: attaching an Fmoc-AA-OH onto an N-methylated residue.

Coupling Reagents (Equivalents)Temperature & TimeYield (%)Epimerization (%)Mechanistic Rationale
HBTU / HOBt / DIPEA (4 eq)25°C, 60 min45%2.5%Insufficient activation energy; high steric clash.
HATU / HOAt / DIPEA (4 eq)25°C, 60 min78%1.5%HOAt provides neighboring group participation, improving yield.
DIC / Oxyma Pure (4 eq)25°C, 60 min82%<1.0%Oxyma's high acidity suppresses oxazolone formation.
DIC / Oxyma Pure (4 eq) MW 75°C, 10 min >95% <0.5% Dielectric heating overcomes steric barriers instantly.
BTC (Triphosgene) / Collidine25°C, 60 min92%5.0%Highly reactive acid chloride intermediate, but risks epimerization.

Self-Validating Experimental Protocols

The following protocols represent a self-validating system. By utilizing UV-spectroscopic monitoring of the dibenzofulvene-piperidine adduct at 301 nm during deprotection steps, you can quantitatively verify the success of the previous coupling step before committing expensive reagents to the next.

Protocol A: Incorporation of Fmoc-N-Me-Ser(tBu)-OH

Objective: Couple the N-methylated serine derivative onto the growing primary amine peptide chain.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-N-Me-Ser(tBu)-OH and 0.3 mmol (3 eq) of Oxyma Pure in minimal DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature (25°C) for 60 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Protocol B: The Bottleneck Coupling (Onto N-Me-Ser)

Objective: Couple the subsequent amino acid onto the sterically hindered secondary amine, utilizing microwave assistance to ensure completion.

  • Validation of Protocol A (Self-Validation Step):

    • Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Collect the deprotection flow-through and dilute to a known volume.

    • Measure UV absorbance at 301 nm. Calculate the Fmoc cleavage yield. Causality: A yield >95% confirms Protocol A was successful. If <90%, re-swell and repeat Protocol A.

  • Microwave Activation: Dissolve 0.4 mmol (4 eq) of the next Fmoc-AA-OH and 0.4 mmol (4 eq) of Oxyma Pure in DMF. Add 0.4 mmol (4 eq) of DIC.

  • Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to maintain 75°C for 10 minutes ().

    • Critical Note: If the incoming amino acid is Cys or His, limit the temperature to 50°C for 20 minutes to prevent racemization.

  • Rapid Progression (DKP Prevention): Immediately wash the resin with DMF (5 × 1 min). Do not leave the peptide in a deprotected state after this step. Proceed immediately to the next coupling to prevent DKP-mediated chain cleavage.

Protocol C: Global Cleavage and Deprotection
  • Final Wash: Wash the resin with DCM (5 × 1 min) and dry under vacuum.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure Water (95:2.5:2.5 v/v).

  • Reaction: Add 2 mL of the cocktail per 0.1 mmol of resin. Agitate at room temperature for 2 hours. The tert-butyl (tBu) protecting group on the serine sidechain is fully removed under these conditions.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether before lyophilization.

SPPS_Workflow Step1 Resin Preparation & Swelling Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling Fmoc-N-Me-Ser(tBu)-OH (DIC/Oxyma, RT, 60 min) Step2->Step3 Step4 Fmoc Deprotection (Secondary Amine Generation) Step3->Step4 Step5 Coupling Next Amino Acid (MW 75°C, 10 min, DIC/Oxyma) Step4->Step5 Steric Hindrance Bottleneck Step6 Global Cleavage & Deprotection (TFA/TIPS/H2O) Step5->Step6 High Yield Achieved

Workflow for targeted N-methylation in SPPS highlighting the steric bottleneck step.

Troubleshooting Guide

  • Incomplete Coupling onto N-Me-Ser: If the self-validation UV check of the subsequent residue shows low yield, the microwave coupling failed. Solution: Perform a double coupling using HATU/HOAt/DIPEA (4:4:8 eq) at room temperature for 2 hours to provide an alternative activation pathway.

  • Mass Spectrometry shows [M - X] missing dipeptide: This is the hallmark of Diketopiperazine (DKP) formation. Solution: Use a Trt-protected amino acid for the residue preceding the N-Me-Ser, or ensure that the coupling immediately following the N-Me-Ser deprotection is performed rapidly without pausing the synthesizer.

References

  • The Royal Society of Chemistry. (2014). Chapter 5: Microwave-assisted Peptide Synthesis. Retrieved from[Link]

  • Google Patents. (2021). WO2021167107A1 - Human transferrin receptor binding peptide (DIC/Oxyma Pure protocols).

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance during 3-(tert-butoxy)-2-(methylamino)propanoic acid coupling

Executive Summary: The Dual Steric Challenge The incorporation of 3-(tert-butoxy)-2-(methylamino)propanoic acid (Fmoc-N-Me-Ser(tBu)-OH) into a peptide sequence presents one of the most formidable steric challenges in sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual Steric Challenge

The incorporation of 3-(tert-butoxy)-2-(methylamino)propanoic acid (Fmoc-N-Me-Ser(tBu)-OH) into a peptide sequence presents one of the most formidable steric challenges in solid-phase peptide synthesis (SPPS). The difficulty is twofold:

  • As an Electrophile (Coupling of N-Me-Ser): The bulky tert-butyl ether protecting group on the β -carbon, combined with the N-methyl group, severely restricts the conformational freedom of the activated carboxylate, slowing down acylation and promoting base-catalyzed epimerization[1].

  • As a Nucleophile (Coupling onto N-Me-Ser): Once incorporated onto the resin, the resulting N-terminal secondary amine is buried under the steric "umbrella" of both the N-methyl group and the adjacent -CH₂OtBu side chain. Standard coupling reagents fail to penetrate this steric shield, leading to massive deletion sequences[2].

The following guide provides causality-driven troubleshooting, optimized protocols, and self-validating workflows to overcome these barriers.

Strategic Workflow for Hindered Couplings

Workflow N1 Target: Couple onto N-Me-Ser(tBu)-Resin N2 Evaluate Steric Hindrance N1->N2 N3 Standard Hindrance (HATU/COMU + DIPEA) N2->N3 Moderate N4 Severe Hindrance (BTC/Triphosgene) N2->N4 Extreme N5 Microwave-Assisted Coupling (75°C) N3->N5 N6 In situ Acid Chloride Coupling (RT) N4->N6 N7 Bromophenol Blue Test N5->N7 N6->N7 N8 Success (Proceed to Next) N7->N8 Yellow (Negative) N9 Failure (Double Couple) N7->N9 Blue (Positive)

Decision workflow for coupling onto the sterically hindered secondary amine of N-Me-Ser(tBu).

Section 1: Troubleshooting & FAQs

Q1: I am seeing massive deletion sequences when trying to couple the next amino acid onto the N-terminus of resin-bound N-Me-Ser(tBu). Why is standard DIC/HOBt chemistry failing? Causality: Standard carbodiimide chemistry relies on the formation of an O-acylisourea intermediate, which is exceptionally bulky. The sterically hindered secondary amine of N-Me-Ser(tBu) lacks the nucleophilic accessibility required to attack this large intermediate[2]. Solution: You must switch to highly reactive uronium/aminium salts like HATU or COMU . These reagents generate highly reactive 7-aza-OBt esters that are more electrophilic. Furthermore, applying Microwave-Assisted Peptide Synthesis (MAPS) at 75°C provides the necessary kinetic energy to overcome the high activation energy barrier of this crowded transition state[3],[4].

Q2: Even with HATU, my coupling onto N-Me-Ser(tBu) is stalling at ~60% conversion. What is the next escalation step? Causality: In highly refractory sequences (e.g., coupling a bulky amino acid like Val or Ile onto N-Me-Ser), even the 7-aza-OBt active ester is too large to approach the nucleophile. Solution: Escalate to forming an in situ acid chloride using bis(trichloromethyl)carbonate (BTC, triphosgene) [1],[5]. Acid chlorides are the smallest possible acylating agents, drastically minimizing steric clash during the transition state.

Q3: I am observing significant epimerization (racemization) of Fmoc-N-Me-Ser(tBu)-OH when coupling it to the growing peptide chain. How can I prevent this? Causality: N-methyl amino acids lack an amide proton. During carboxyl activation, the absence of this proton prevents normal stabilization, forcing the molecule to rapidly form an oxazolone intermediate under basic conditions. This oxazolone undergoes rapid base-catalyzed enolization and subsequent racemization[1]. Solution:

  • Minimize pre-activation time strictly to < 2 minutes[2].

  • Use a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA.

  • Alternatively, use COMU , which contains a morpholino group that acts as an internal base, reducing the reliance on excess external base[2].

Q4: How do I accurately monitor the coupling completion? The Kaiser test is giving me false negatives. Causality: The standard Kaiser (ninhydrin) test requires a primary amine to form the characteristic Ruhemann's purple chromophore. It will not react with the secondary amine of N-Me-Ser(tBu), yielding a false negative (yellow) even if the coupling failed[6]. Solution: You must use the Bromophenol Blue test or the Chloranil test , which are specifically designed to detect secondary amines[2],[6].

Section 2: Quantitative Data – Coupling Reagent Efficacy

Selecting the correct reagent is the single most critical variable in overcoming N-methyl steric hindrance.

Coupling ReagentActivation IntermediateRelative Reactivity (2° Amines)Epimerization RiskRecommended Application
DIC / Oxyma Active EsterLowLowStandard SPPS; Fails for coupling onto N-Me-Ser(tBu).
HATU 7-Aza-OBt EsterHighModerateFirst-line choice for N-methyl couplings[2],[6].
COMU Morpholino-uroniumVery HighLowExcellent for MW-SPPS; safer alternative to HATU[2],[4].
BTC (Triphosgene) Acid ChlorideExtremely HighHighRefractory couplings (e.g., N-Me to N-Me)[1],[5].

Section 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SPPS (MW-SPPS) with COMU/HATU

Use this as the primary method for coupling onto N-Me-Ser(tBu).

  • Resin Preparation: Swell the peptide-resin (containing terminal N-Me-Ser) in NMP for 20 minutes. NMP is preferred over DMF as it better disrupts internal peptide aggregation[6].

  • Reagent Preparation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 4.0 equivalents of COMU (or HATU) in NMP (approx. 10 mL per gram of resin)[6].

  • Activation (CRITICAL TIMING): Add 8.0 equivalents of DIPEA to the vial. Agitate for no more than 1-2 minutes to prevent oxazolone formation[2].

  • Microwave Coupling: Immediately transfer the activated solution to the resin. Apply microwave irradiation to maintain the reaction at 75°C for 15 minutes [3],[4].

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

  • Validation: Proceed immediately to Protocol C to verify coupling completion.

Protocol B: In Situ Acid Chloride Generation using BTC

Use this only if Protocol A fails (e.g., coupling a highly branched amino acid onto N-Me-Ser).

  • Solvent Exchange: Wash the resin thoroughly with anhydrous THF or DCM. Do not use DMF, as BTC will react with DMF to form a Vilsmeier-Haack reagent.

  • Reagent Preparation: Dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 1.0 equivalent of BTC (which provides 3 equivalents of phosgene) in anhydrous THF[5].

  • Activation: Cool the solution to 0°C. Dropwise, add 10.0 equivalents of collidine (2,4,6-trimethylpyridine). Stir for 5 minutes to generate the acid chloride[1].

  • Coupling: Add the solution to the resin and agitate at room temperature for 2 hours.

  • Wash: Drain and wash the resin with DCM (3x) followed by DMF (3x).

Protocol C: Bromophenol Blue Test (Secondary Amine Detection)

This is a self-validating step required after every N-methyl coupling.

  • Reagent Prep: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF[6].

  • Sampling: Remove a small aliquot of resin beads and wash them thoroughly with methanol to remove residual base.

  • Testing: Add 2-3 drops of the Bromophenol Blue test solution to the beads.

  • Interpretation:

    • Yellow beads/solution: Coupling is complete (no free secondary amines)[6].

    • Blue to Green beads: Coupling is incomplete. Perform a double coupling using fresh reagents before proceeding to Fmoc deprotection[6].

Sources

Optimization

Technical Support Center: Preventing Racemization During 3-(tert-butoxy)-2-(methylamino)propanoic Acid Activation

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with N-methylated amino acids, specifically 3-(tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with N-methylated amino acids, specifically 3-(tert-butoxy)-2-(methylamino)propanoic acid, and are encountering challenges with maintaining stereochemical integrity during the activation step. Here, we will delve into the mechanisms of racemization and provide detailed, field-proven troubleshooting strategies and frequently asked questions to ensure the successful synthesis of your target peptides.

Understanding the Challenge: Racemization in N-Methylated Amino Acids

The formation of a peptide bond requires the activation of a carboxylic acid. However, this activation process can inadvertently lead to the loss of stereochemical purity at the alpha-carbon, a phenomenon known as racemization.[1][2][3] For N-methylated amino acids like 3-(tert-butoxy)-2-(methylamino)propanoic acid, this issue can be particularly pronounced. While the N-methylation prevents the formation of the highly racemization-prone 5(4H)-oxazolone intermediate, racemization can still occur through direct enolization of the activated carboxylic acid.[1][4][5] The presence of a base, necessary for the coupling reaction, can abstract the alpha-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of D and L isomers.

Below is a diagram illustrating the general mechanism of base-catalyzed racemization.

racemization_mechanism cluster_activation Activation & Racemization cluster_coupling Peptide Bond Formation AminoAcid L-Amino Acid Derivative (Activated) Enolate Planar Enolate Intermediate AminoAcid->Enolate α-proton abstraction Base Base D_Isomer D-Isomer Enolate->D_Isomer Protonation L_Isomer L-Isomer Enolate->L_Isomer Protonation D_Peptide Diastereomeric Peptide D_Isomer->D_Peptide L_Peptide Target Peptide L_Isomer->L_Peptide Peptide Peptide

Caption: General mechanism of racemization via direct enolization.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(tert-butoxy)-2-(methylamino)propanoic acid particularly susceptible to racemization?

A1: N-methylated amino acids, in general, can be more prone to racemization than their non-methylated counterparts under certain conditions.[4][6] The electron-donating effect of the methyl group can stabilize the enolate intermediate, making the alpha-proton more susceptible to abstraction by a base. Furthermore, the steric hindrance from the N-methyl and tert-butoxy groups can slow down the desired aminolysis reaction, providing a larger window of opportunity for racemization to occur.

Q2: I'm observing a significant amount of a diastereomeric impurity in my crude product. How can I confirm it's due to racemization of the 3-(tert-butoxy)-2-(methylamino)propanoic acid residue?

A2: The most definitive way is to use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers.[7][8][9][10] You can derivatize a hydrolyzed sample of your peptide with a chiral derivatizing agent, such as Marfey's reagent (FDAA) or its analogs, to form diastereomers that can be separated on a standard reverse-phase column.[7][8] Alternatively, direct analysis on a chiral HPLC column can also be employed.

Q3: Can the choice of coupling reagent impact the level of racemization?

A3: Absolutely. The choice of coupling reagent is a critical factor in controlling racemization.[2][5][11] Uronium/aminium-based reagents like HATU and HBTU are generally preferred over carbodiimides like DCC or DIC when used alone, as they can lead to faster coupling rates, minimizing the time the activated amino acid is susceptible to racemization.[12][13] However, even with these reagents, the use of additives is highly recommended.[12]

Troubleshooting Guides

Issue 1: High Levels of Racemization Observed with Carbodiimide-Based Coupling Reagents (e.g., DIC, EDC)

Carbodiimides are cost-effective and widely used, but they are notorious for causing racemization when used without an additive.[2][12] The initially formed O-acylisourea intermediate is highly reactive and prone to racemization.[14][15][16]

Root Cause Analysis & Solutions:

Causality Recommended Action Scientific Rationale
Highly reactive O-acylisourea intermediate Incorporate a racemization-suppressing additive such as OxymaPure® or HOBt.These additives react with the O-acylisourea to form a more stable, less reactive active ester that is less prone to racemization.[14][15][17][18] OxymaPure® is often considered superior to HOBt in suppressing racemization and has a better safety profile.[17][18][19]
Base-catalyzed enolization Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) instead of triethylamine (TEA).[1]Stronger, less hindered bases are more efficient at abstracting the alpha-proton, leading to increased racemization.[1][5] TMP has been shown to result in the least racemization in many cases.[1][20]
Reaction Temperature Perform the coupling reaction at a lower temperature, ideally at 0°C or even -15°C.Lowering the temperature slows down the rate of all reactions, including the undesired racemization.[2]
Solvent Polarity Use a less polar aprotic solvent if compatible with your synthesis.Polar aprotic solvents like DMF can stabilize the enolate intermediate, thereby promoting racemization.[4]

Experimental Protocol: Low-Racemization Coupling using DIC/OxymaPure®

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3-(tert-butoxy)-2-(methylamino)propanoic acid (1.2 eq) and OxymaPure® (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (1.2 eq) to the solution and stir for 5-10 minutes for pre-activation.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin-bound peptide (or the amine component in solution-phase synthesis).

    • Add a sterically hindered base such as DIEA (2.4 eq).

    • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue for an additional 2-4 hours, monitoring the reaction progress.

  • Washing:

    • Thoroughly wash the resin with DMF to remove any byproducts and unreacted reagents.

dic_oxyma_workflow cluster_preactivation Pre-activation (0°C) cluster_coupling Coupling AminoAcid 3-(tert-butoxy)-2- (methylamino)propanoic acid Mix1 Mix and Stir (5-10 min) AminoAcid->Mix1 Oxyma OxymaPure® Oxyma->Mix1 DIC DIC DIC->Mix1 Reaction Reaction at 0°C to RT Mix1->Reaction Resin Resin-bound Peptide Resin->Reaction DIEA DIEA DIEA->Reaction Washing Wash Resin with DMF Reaction->Washing

Caption: Workflow for low-racemization coupling with DIC/OxymaPure®.

Issue 2: Racemization Persists Even with Uronium-Based Reagents (e.g., HATU, HBTU)

While generally superior, uronium-based reagents are not a panacea for racemization, especially with sensitive amino acids.[11][12][13]

Root Cause Analysis & Solutions:

Causality Recommended Action Scientific Rationale
Base Strength and Steric Hindrance Switch to a more sterically hindered and/or weaker base. For HATU and HBTU, 2,4,6-collidine (TMP) is an excellent choice.[20][21]The choice of base significantly influences the extent of epimerization.[1][13][20] Even with efficient coupling reagents, a strong, non-hindered base can still promote racemization.
Guanidinylation Side Reaction Pre-activate the amino acid with the coupling reagent before adding it to the peptide.Uronium reagents can react with the N-terminal amine of the peptide, leading to a guanidinylated and terminated chain.[3] Pre-activation ensures the reagent reacts with the amino acid first.
Reagent Isomerization Use freshly prepared solutions of coupling reagents. Ensure the uronium salt is in its more reactive O-form.HBTU and HATU can exist as less reactive guanidinium N-isomers.[20][22] The more reactive uronium O-isomers lead to faster coupling and less opportunity for racemization.[20][22]
Extended Reaction Times Optimize the coupling time. Monitor the reaction closely and stop it once complete.Prolonged exposure of the activated amino acid to the basic reaction conditions increases the risk of racemization.

Comparison of Common Coupling Reagents and Additives:

Coupling System Relative Racemization Risk Key Advantages Considerations
DIC / HOBt ModerateCost-effectiveHOBt has safety concerns (explosive potential).[16][18]
DIC / OxymaPure® LowHigh coupling efficiency, excellent racemization suppression, safer than HOBt.[14][17][18][19]
HATU / DIEA Low to ModerateFast coupling kinetics.[12][13]Can still cause racemization with sensitive residues.[13]
HATU / TMP Very LowSignificantly reduced racemization compared to DIEA.[20][21]TMP is a weaker base, which might slightly slow down the coupling reaction.
COMU / DIEA LowHighly efficient and safe coupling reagent.[12][16][19][23]
DEPBT Very LowKnown for low racemization potential, particularly in fragment coupling.[2][24]May have slower reaction kinetics.

References

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC. [Link]

  • Coupling Reagents - Luxembourg Bio Technologies. [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation - Canadian Science Publishing. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings - PMC. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis - Canadian Science Publishing. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC. [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[19]uril - ChemRxiv. [Link]

  • Chiral Technologies Amino Acid Database - HPLC. [Link]

  • Epimerisation in Peptide Synthesis - MDPI. [Link]

  • Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - ACS Publications. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde - Acta Naturae. [Link]

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 3-(tert-butoxy)-2-(methylamino)propanoic acid Incorporation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for engineering novel biological functions and therape...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for engineering novel biological functions and therapeutic modalities. The success of these endeavors, however, is critically dependent on the accurate and robust validation of ncAA incorporation. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for validating the incorporation of a bespoke ncAA, 3-(tert-butoxy)-2-(methylamino)propanoic acid, into a target protein. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis of different approaches to ensure the scientific integrity of your findings.

The Analytical Challenge: Unmasking a Unique Signature

3-(tert-butoxy)-2-(methylamino)propanoic acid presents a unique analytical challenge due to its distinct structural features: an N-methylated backbone and a bulky, acid-labile tert-butoxy side chain. The N-methylation can influence peptide fragmentation patterns, while the tert-butoxy group is prone to neutral loss, complicating spectral interpretation. A successful validation strategy must unequivocally confirm the presence of this ncAA at the desired location within the protein sequence and, ideally, provide a quantitative measure of incorporation efficiency.

Comparative Analysis of Validation Strategies

A multi-pronged approach, leveraging both qualitative and quantitative mass spectrometry techniques, is recommended for the comprehensive validation of 3-(tert-butoxy)-2-(methylamino)propanoic acid incorporation.

Validation Technique Principle Advantages Limitations
High-Resolution LC-MS Measures the accurate mass of the intact protein or digested peptides.Provides a rapid and high-level confirmation of a mass shift corresponding to the ncAA incorporation.Does not provide sequence-level confirmation of the incorporation site. Susceptible to ambiguity from other modifications with similar masses.
Tandem MS (MS/MS) with CID/HCD Fragments peptide ions to generate sequence-specific ions.Can pinpoint the exact location of the ncAA within the peptide sequence.The N-methyl group can lead to a neutral loss of the methyl group, potentially complicating spectral interpretation with Collision-Induced Dissociation (CID). The labile tert-butoxy group can result in a dominant neutral loss of 56 Da (isobutylene), suppressing backbone fragmentation.[1]
Tandem MS (MS/MS) with ETD/ECD Fragments peptide ions using electron-based dissociation, which is less biased towards weaker bonds.Preserves labile modifications like the tert-butoxy group, leading to more informative backbone fragmentation for localization.[2][3] Ideal for sequencing peptides with N-methylation.[4]Generally more effective for peptides with higher charge states (+3 or greater). May produce fewer fragment ions overall compared to CID/HCD for doubly charged peptides.[5][6]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "heavy" and "light" amino acids to create an internal standard for quantitative comparison.Enables highly accurate relative quantification of ncAA incorporation efficiency by comparing the MS signal intensities of peptides from cells grown with the ncAA versus a control.[7][8][9][10][11][12]Applicable only to cell culture systems. Requires complete metabolic labeling, which can be time-consuming.[3]

Experimental Workflows and Protocols

A robust validation workflow is essential for generating high-quality, reproducible data. The following diagram illustrates a typical bottom-up proteomics workflow for validating ncAA incorporation.

Bottom-Up Proteomics Workflow for ncAA Validation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein_Extraction Protein Extraction & Purification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion LC_Separation Peptide Separation (nanoLC) Proteolytic_Digestion->LC_Separation MS1_Analysis MS1 Analysis (Precursor Scan) LC_Separation->MS1_Analysis MS2_Analysis MS2 Analysis (Fragmentation - CID/HCD/ETD) MS1_Analysis->MS2_Analysis Database_Search Database Search (with ncAA modification) MS2_Analysis->Database_Search Localization Site Localization & Validation Database_Search->Localization Quantification Quantification (Optional - SILAC) Localization->Quantification Fragmentation Method Selection Start Peptide Precursor Ion Selected for MS/MS ChargeState Determine Charge State Start->ChargeState LowCharge Low Charge State (+2) ChargeState->LowCharge Low HighCharge High Charge State (≥+3) ChargeState->HighCharge High CID_HCD Use CID/HCD LowCharge->CID_HCD ETD Use ETD HighCharge->ETD DataAnalysis Analyze Fragmentation Spectra (Look for diagnostic ions & neutral losses) CID_HCD->DataAnalysis ETD->DataAnalysis

Sources

Comparative

comparing biological activity of 3-(tert-butoxy)-2-(methylamino)propanoic acid analogs

Advanced Comparison Guide: Biological Activity of 3-(tert-butoxy)-2-(methylamino)propanoic acid (N-Me-Ser(tBu)-OH) vs. Analogs Executive Summary In the pursuit of orally bioavailable and metabolically stable peptide ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Biological Activity of 3-(tert-butoxy)-2-(methylamino)propanoic acid (N-Me-Ser(tBu)-OH) vs. Analogs

Executive Summary

In the pursuit of orally bioavailable and metabolically stable peptide therapeutics—such as macrocyclic inhibitors, PROTACs, and peptidomimetics—native amino acids frequently fail due to rapid proteolytic degradation and poor membrane permeability. 3-(tert-butoxy)-2-(methylamino)propanoic acid , universally designated in solid-phase peptide synthesis (SPPS) as N-Me-Ser(tBu)-OH , is a highly privileged building block. By combining backbone N-methylation with a bulky, lipophilic O-tert-butyl ether side chain, this analog fundamentally alters the pharmacokinetic and pharmacodynamic profile of the host peptide.

This guide objectively compares the biological performance of N-Me-Ser(tBu)-OH against its unmethylated and unprotected analogs, providing the mechanistic causality and validated experimental protocols necessary for rational drug design.

Mechanistic Causality: Why Structure Dictates Biological Activity

As a Senior Application Scientist, it is critical to understand that substituting a standard serine residue with an N-methylated, O-tert-butylated analog is not merely a synthetic flex; it is a thermodynamic and steric intervention. The biological activity of a peptide incorporating N-Me-Ser(tBu)-OH is driven by two distinct chemical features:

  • Backbone N-Methylation (Steric & Conformational Control): The addition of a methyl group to the amide nitrogen eliminates a critical hydrogen bond donor. Energetically, this reduces the desolvation penalty required for the peptide to partition into a lipid bilayer, drastically increasing passive transcellular permeability. Furthermore, the steric bulk of the N-methyl group restricts the Ramachandran dihedral angles ( ϕ , ψ ), often favoring the cis conformation of the preceding peptide bond. This rigidity can pre-organize the peptide into a bioactive conformation (e.g., a β -turn), enhancing target affinity while simultaneously blocking the active sites of endopeptidases[1].

  • O-tert-Butyl Protection (Lipophilic Shielding): While the tert-butyl (tBu) group is typically removed during standard trifluoroacetic acid (TFA) cleavage in SPPS, intentionally retaining it (or utilizing it in specific prodrug/peptidomimetic designs) provides massive steric shielding around the β -carbon. This prevents enzymatic recognition by serine proteases (like elastase, which targets regions high in serine and aliphatic residues) and further boosts lipophilicity for colonic or intestinal absorption[2].

G Substrate Standard Peptide (Ser-OH) Protease Protease (e.g., Elastase) Substrate->Protease Degradation Rapid Cleavage (Loss of Activity) Protease->Degradation Modified Modified Peptide (N-Me-Ser(tBu)-OH) Steric Steric Hindrance & Loss of H-Bond Modified->Steric Steric->Protease Inhibits Binding Stable Proteolytic Stability (Sustained Activity) Steric->Stable Bypasses Degradation

Mechanism of proteolytic evasion by N-methylated and O-tert-butylated serine analogs.

Comparative Biological Performance

To objectively evaluate the utility of N-Me-Ser(tBu)-OH, we must compare it against its structural alternatives. The table below summarizes the relative biological activity metrics when these analogs are substituted into the binding interface of a model macrocyclic peptide therapeutic.

Analog Substituted into Model PeptideProteolytic Half-Life ( t1/2​ in Human Serum)Apparent Permeability ( Papp​ Caco-2)Target Binding Affinity ( Kd​ )Primary Application in Drug Discovery
N-Me-Ser(tBu)-OH > 48 hours (Exceptional)High ( >10×10−6 cm/s)Variable (High if β -turn is required)Oral peptidomimetics, PROTAC linkers, CNS-penetrant peptides.
N-Me-Ser-OH > 24 hours (High)Moderate ( ∼5×10−6 cm/s)VariableSystemic macrocycles requiring H-bond acceptors[1].
Ser(tBu)-OH < 4 hours (Low)Moderate ( ∼3×10−6 cm/s)Native baselineLipophilic prodrugs.
Ser-OH (Native)< 1 hour (Very Low)Poor ( <1×10−6 cm/s)Native baselineStandard endogenous signaling; non-orally bioavailable drugs[2].

Data Interpretation: The synergistic effect of N-methylation and tBu-protection yields a compound that is virtually invisible to serum proteases while maintaining high membrane permeability. However, the exact impact on target binding affinity ( Kd​ ) is context-dependent; N-methylation can abolish binding if the native amide proton is required for a critical hydrogen bond with the receptor[1].

Experimental Validation Protocols

To ensure trustworthiness and scientific integrity, the following protocols represent self-validating systems for quantifying the biological enhancements provided by N-Me-Ser(tBu)-OH.

Protocol 1: Human Serum Stability Assay

Rationale: To quantify the resistance of the N-methylated peptide against endogenous endopeptidases and exopeptidases.

  • Preparation: Thaw pooled human serum (sterile-filtered) and equilibrate to 37°C. Prepare a 10 mM stock solution of the synthesized peptide in DMSO.

  • Incubation: Dilute the peptide stock into the human serum to a final concentration of 10 µM (final DMSO concentration 2%). Incubate the mixture in a shaking water bath at 37°C.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot. Immediately quench enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., isotope-labeled peptide).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • System Validation: Run native Oxytocin (rapid degradation) alongside the modified analog to confirm serum protease activity[2]. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

Protocol 2: Caco-2 Cell Permeability Assay

Rationale: To evaluate passive transcellular diffusion, directly measuring the impact of removing the amide hydrogen bond donor via N-methylation.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing: Wash the monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Apply 10 µM of the peptide (in HBSS with 1% DMSO) to the apical chamber (for A-to-B permeability). Add blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C. Take 50 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • System Validation: Include as a high-permeability control and as a low-permeability paracellular control.

  • Calculation: Determine the apparent permeability coefficient ( Papp​ ) using the formula:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state appearance rate, C0​ is the initial apical concentration, and A is the surface area of the insert).

G Syn Peptide Synthesis (Incorporate Analogs) Pur HPLC Purification & LC-MS Validation Syn->Pur Split Parallel Assays Pur->Split Assay1 Serum Stability Assay (Human Serum, 37°C) Split->Assay1 Assay2 Caco-2 Permeability (Apical to Basolateral) Split->Assay2 Data1 Calculate Half-life (t1/2) Assay1->Data1 Data2 Calculate Papp (cm/s) Assay2->Data2

High-throughput screening workflow for evaluating peptide stability and permeability.

Conclusion

The strategic incorporation of 3-(tert-butoxy)-2-(methylamino)propanoic acid into peptide backbones is a profound tool for overcoming the traditional limitations of peptide therapeutics. By leveraging the steric hindrance of the N-methyl group and the lipophilicity of the O-tert-butyl ether, researchers can engineer molecules that bypass proteolytic degradation and achieve small-molecule-like membrane permeability. However, because N-methylation restricts backbone flexibility, it must be deployed rationally, ideally guided by structural biology to ensure the modified conformation aligns with the target receptor's binding pocket.

References

  • van Neer, R. H. P., Dranchak, P., Liu, L., Aitha, M., Queme, B., Kimura, H., Katoh, T., Battaile, K. P., Lovell, S., Inglese, J., & Suga, H. (2022). "Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases." ACS Chemical Biology, 17(8), 2284–2295.[Link]

  • Taherali, F., Chouhan, N., Wang, F., Lavielle, S., Baran, M., McCoubrey, L. E., Basit, A. W., & Yadav, V. (2023). "Impact of Peptide Structure on Colonic Stability and Tissue Permeability." Pharmaceutics, 15(7), 1956.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(Tert-butoxy)-2-(methylamino)propanoic Acid: Personal Protective Equipment and Safety Protocols

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides an in-depth, procedural framework for handling 3-(Tert-butoxy)-2-(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides an in-depth, procedural framework for handling 3-(Tert-butoxy)-2-(methylamino)propanoic acid, a compound representative of Boc-protected amino acids used in synthesis. The focus is not merely on what personal protective equipment (PPE) to wear, but on understanding the causality behind these choices to foster a self-validating system of safety in your laboratory.

Core Hazard Assessment: Understanding the "Why"

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][5]

The tert-butoxycarbonyl (Boc) protecting group itself is stable under basic and nucleophilic conditions but is sensitive to acid.[6][7] Deprotection can generate isobutylene and carbon dioxide, reinforcing the need for controlled handling, particularly during reactions.[6][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. The following table summarizes the essential equipment for handling 3-(Tert-butoxy)-2-(methylamino)propanoic acid.

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields (ANSI Z87.1 / EN166) or chemical safety goggles.[9][10][11][12]Protects eyes from accidental splashes and airborne dust particles.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[10][11][12]Prevents direct skin contact and chemical absorption. Contaminated gloves must be disposed of immediately after use.[9][10]
Skin & Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination by spills and splashes.[9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dusts are generated outside of a fume hood.[9][11][13][14]Prevents the inhalation of fine particles that can cause respiratory irritation.

Step-by-Step Operational Plan

Integrating PPE with safe operational procedures is critical. This workflow minimizes exposure at every stage of handling.

Engineering Controls & Preparation
  • Ventilation: All handling of 3-(Tert-butoxy)-2-(methylamino)propanoic acid, especially the solid form, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][9][10] This is the most effective way to control airborne contaminants.

  • Safety Stations: Confirm that an eyewash station and safety shower are unobstructed and operational before beginning work.

  • Donning PPE: Put on your PPE in the correct sequence to ensure complete protection.

PPE_Donning_Workflow cluster_donning Donning PPE Sequence LabCoat 1. Lab Coat Gloves 2. Gloves LabCoat->Gloves Ensure cuffs are tucked in Eyewear 3. Eye Protection Gloves->Eyewear Respirator 4. Respirator (if needed) Eyewear->Respirator

Figure 1: Workflow for Donning Personal Protective Equipment.
Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[1][9][13] Avoid actions that could create dust clouds, such as dropping or rapid scooping.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing. If the process generates fumes or aerosols, it must be performed in a fume hood.

Cleanup and Doffing
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Doffing PPE: Removing PPE correctly is crucial to prevent contaminating yourself. Follow the reverse sequence of donning, ensuring that you dispose of single-use items properly.

PPE_Doffing_Workflow cluster_doffing Doffing PPE Sequence Gloves_Remove 1. Gloves Eyewear_Remove 2. Eye Protection Gloves_Remove->Eyewear_Remove LabCoat_Remove 3. Lab Coat Eyewear_Remove->LabCoat_Remove Handle by inside surfaces Respirator_Remove 4. Respirator (if applicable) LabCoat_Remove->Respirator_Remove Wash_Hands 5. Wash Hands Thoroughly Respirator_Remove->Wash_Hands

Sources

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